molecular formula C21H25N3O5S B2837005 N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide CAS No. 922103-43-3

N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2837005
CAS No.: 922103-43-3
M. Wt: 431.51
InChI Key: JFECTDLBWUIFMP-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a benzo[b][1,4]oxazepin core substituted with ethyl, dimethyl, and oxo groups. The sulfamoyl (-SO2NH-) linker bridges the benzooxazepin ring to a phenylacetamide moiety.

Properties

IUPAC Name

N-[4-[(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-5-24-18-12-16(8-11-19(18)29-13-21(3,4)20(24)26)23-30(27,28)17-9-6-15(7-10-17)22-14(2)25/h6-12,23H,5,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFECTDLBWUIFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound in , N-(3,4-dimethoxyphenethyl)-N-(2,2-dimethyl-5-oxopentyl)acetamide , shares the acetamide functional group but differs significantly in its scaffold and substituents. Below is a comparative analysis:

Property Target Compound Compound from
Core Structure Benzo[b][1,4]oxazepin with sulfamoyl-phenyl linkage Phenethyl group with dimethoxy substituents and a dimethyl-5-oxopentyl chain
Key Functional Groups Sulfamoyl, acetamide, oxo, ethyl, dimethyl Acetamide, dimethoxy, ketone, dimethyl
Synthetic Route Not described in evidence (likely involves sulfonylation and heterocyclic coupling) Grignard reaction (methyl magnesium bromide) and acetylation steps
Purification Method Not available DCM extraction and gradient elution (20–80% EtOAc/hexane)
Spectroscopic Data Not provided ^1H NMR, ^13C NMR, IR, and HRMS reported

Potential Bioactivity

  • Sulfamoyl groups (in the target compound) are associated with enzyme inhibition (e.g., carbonic anhydrase, proteases) due to their ability to coordinate metal ions or mimic transition states.
  • Dimethoxy aromatic systems (in ’s compound) are common in neurotransmitters and kinase inhibitors but lack the sulfonamide’s versatility in targeting polar binding pockets.

Physicochemical Properties

  • The target compound’s heterocyclic core and sulfamoyl group may enhance water solubility compared to the purely lipophilic phenethyl-dimethylpentyl chain in ’s compound.
  • The absence of methoxy groups in the target compound could reduce metabolic instability compared to the molecule.

Research Findings and Limitations

Data Gaps

  • No bioactivity or pharmacokinetic data are available for the target compound, limiting direct functional comparisons.

Key Contrasts

Aspect Target Compound Compound from
Heterocyclic Core Yes (benzooxazepin) No
Sulfonamide Yes No
Synthetic Yield Not reported 40–88%

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